

Technical Guide: 2-(3-Cyclohexylpropionyl)oxazole - Chemical Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Cyclohexylpropionyl)oxazole

Cat. No.: B1325484

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic route for **2-(3-Cyclohexylpropionyl)oxazole**. Due to the limited availability of specific experimental data for this compound in published literature, this guide outlines a robust and well-established synthetic methodology for the preparation of 2-acyl oxazoles. The detailed experimental protocols are based on analogous reactions and provide a strong foundation for the successful synthesis and purification of the target molecule. This document is intended to be a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

2-(3-Cyclohexylpropionyl)oxazole is a heterocyclic compound featuring a central oxazole ring substituted at the 2-position with a 3-cyclohexylpropanoyl group. The chemical structure and key properties are summarized below.

Chemical Structure:

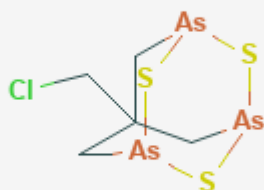


Figure 1. Chemical Structure of **2-(3-Cyclohexylpropionyl)oxazole**

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	898759-06-3	[1]
Molecular Formula	C ₁₂ H ₁₇ NO ₂	[1][2]
Molecular Weight	207.27 g/mol	[1][2]
Boiling Point (Predicted)	317.6 ± 25.0 °C	[2]
Density (Predicted)	1.057 ± 0.06 g/cm ³	[2]
pKa (Predicted)	-1.71 ± 0.10	[2]

Proposed Synthesis

A highly efficient and contemporary method for the synthesis of 2-acyl oxazoles involves the reaction of a 2-magnesiated oxazole (an oxazole Grignard reagent) with a Weinreb amide.[3][4] This approach is favored due to its high yield and the prevention of over-addition, a common side reaction with more reactive organometallics.[5]

The proposed two-step synthesis for **2-(3-Cyclohexylpropionyl)oxazole** is as follows:

- Step 1: Synthesis of the Weinreb Amide. 3-Cyclohexylpropanoic acid is converted to its corresponding N-methoxy-N-methylamide (Weinreb amide).
- Step 2: Acylation of Oxazole. The Weinreb amide is then reacted with the Grignard reagent derived from oxazole to yield the final product.

Experimental Protocols

Step 1: Synthesis of N-methoxy-N-methyl-3-cyclohexylpropanamide (Weinreb Amide)

This protocol is adapted from standard procedures for Weinreb amide formation from carboxylic acids.^{[6][7]}

- Materials:
 - 3-Cyclohexylpropanoic acid
 - Oxalyl chloride or Thionyl chloride
 - N,O-Dimethylhydroxylamine hydrochloride
 - Triethylamine or Pyridine
 - Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
 - Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
- Procedure:
 - To a solution of 3-cyclohexylpropanoic acid (1 equivalent) in anhydrous DCM, add a catalytic amount of DMF.
 - Slowly add oxalyl chloride (1.1 equivalents) to the solution at 0 °C. The reaction mixture is stirred at room temperature until gas evolution ceases.
 - The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-cyclohexylpropanoyl chloride.

- In a separate flask, a suspension of N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) in anhydrous DCM is cooled to 0 °C.
- Triethylamine (2.5 equivalents) is added dropwise, and the mixture is stirred for 15-20 minutes.
- The crude 3-cyclohexylpropanoyl chloride, dissolved in anhydrous DCM, is added dropwise to the amine solution at 0 °C.
- The reaction is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.
- The combined organic layers are washed with saturated aqueous NaHCO₃, brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford N-methoxy-N-methyl-3-cyclohexylpropanamide.

Step 2: Synthesis of **2-(3-Cyclohexylpropionyl)oxazole**

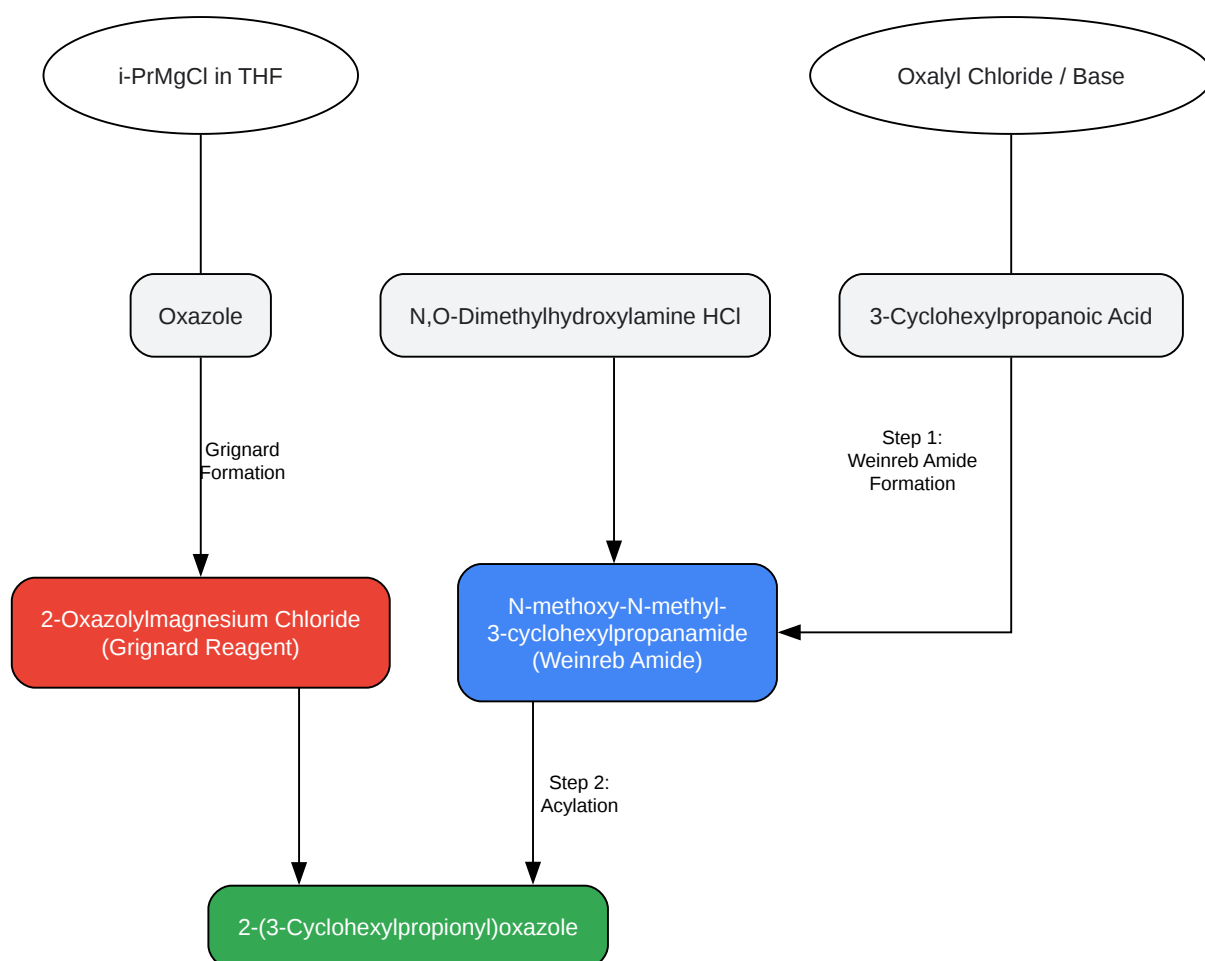
This protocol is based on the general method for the reaction of Weinreb amides with 2-magnesiated oxazoles.^{[3][4]}

- Materials:
 - N-methoxy-N-methyl-3-cyclohexylpropanamide (from Step 1)
 - Oxazole
 - Isopropylmagnesium chloride (i-PrMgCl) solution in THF
 - Anhydrous Tetrahydrofuran (THF)
- Procedure:

- A solution of oxazole (1.2 equivalents) in anhydrous THF is cooled to -10 °C under an inert atmosphere (e.g., Nitrogen or Argon).
- Isopropylmagnesium chloride solution (1.2 equivalents) is added dropwise, maintaining the temperature below -10 °C.
- The resulting mixture is stirred at this temperature for 30-60 minutes to ensure the complete formation of the 2-oxazolylmagnesium chloride.
- A solution of N-methoxy-N-methyl-3-cyclohexylpropanamide (1 equivalent) in anhydrous THF is then added dropwise to the Grignard reagent solution, maintaining the temperature below -10 °C.
- The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
- The reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
- The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield **2-(3-Cyclohexylpropionyl)oxazole**.

Synthesis Workflow Diagram

The following diagram illustrates the proposed two-step synthesis of **2-(3-Cyclohexylpropionyl)oxazole**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(3-CYCLOHEXYLPROPIONYL)OXAZOLE CAS#: 898759-06-3 [amp.chemicalbook.com]
- 2. 2-(3-CYCLOHEXYLPROPIONYL)OXAZOLE CAS#: 898759-06-3 [m.chemicalbook.com]
- 3. Reactions between Weinreb amides and 2-magnesiates oxazoles: a simple and efficient preparation of 2-acyl oxazoles. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Reactions between Weinreb amides and 2-magnesiates oxazoles: a simple and efficient preparation of 2-acyl oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 7. arkat-usa.org [arkat-usa.org]
- To cite this document: BenchChem. [Technical Guide: 2-(3-Cyclohexylpropionyl)oxazole - Chemical Structure, Synthesis, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1325484#chemical-structure-and-synthesis-of-2-3-cyclohexylpropionyl-oxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com